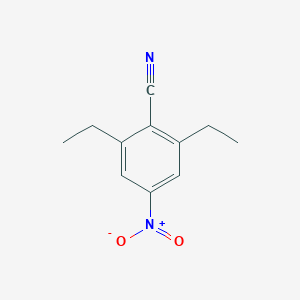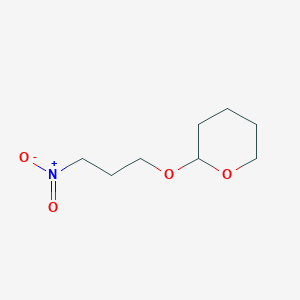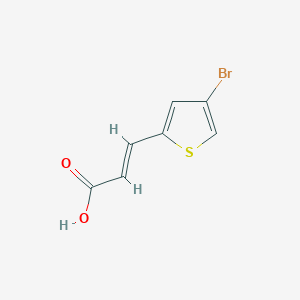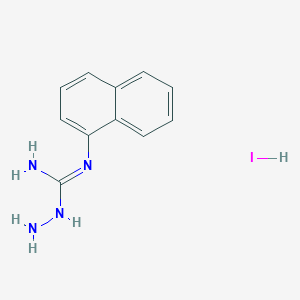
1-Amino-2-naphthalen-1-ylguanidine;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-naphthalen-1-ylguanidine;hydroiodide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a guanidine derivative that has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-Amino-2-naphthalen-1-ylguanidine;hydroiodide is not fully understood. However, it has been found to interact with DNA and RNA, leading to inhibition of their synthesis. It has also been found to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
1-Amino-2-naphthalen-1-ylguanidine;hydroiodide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. It has also been found to inhibit the activity of xanthine oxidase, an enzyme that is involved in the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Amino-2-naphthalen-1-ylguanidine;hydroiodide in lab experiments is its unique properties, such as its antimicrobial and antitumor activity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the use of 1-Amino-2-naphthalen-1-ylguanidine;hydroiodide in scientific research. One direction is to further investigate its mechanism of action, which may lead to the development of new drugs that target DNA and RNA synthesis. Another direction is to explore its potential as a fluorescent probe for the detection of other biomolecules, such as proteins and lipids. Finally, it may be possible to modify the structure of 1-Amino-2-naphthalen-1-ylguanidine;hydroiodide to improve its properties, such as its solubility and specificity.
Méthodes De Synthèse
The synthesis of 1-Amino-2-naphthalen-1-ylguanidine;hydroiodide can be achieved through a simple two-step process. The first step involves the reaction of 2-naphthalen-1-ylacetic acid with thionyl chloride to form 2-naphthalen-1-ylacetyl chloride. The second step involves the reaction of 2-naphthalen-1-ylacetyl chloride with guanidine to form 1-Amino-2-naphthalen-1-ylguanidine. The hydroiodide salt can be obtained by reacting 1-Amino-2-naphthalen-1-ylguanidine with hydroiodic acid.
Applications De Recherche Scientifique
1-Amino-2-naphthalen-1-ylguanidine;hydroiodide has been used in a variety of scientific research applications. It has been found to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to have antitumor activity against a variety of cancer cell lines, including leukemia and breast cancer. In addition, it has been used as a fluorescent probe for the detection of DNA and RNA.
Propriétés
Numéro CAS |
101517-00-4 |
|---|---|
Nom du produit |
1-Amino-2-naphthalen-1-ylguanidine;hydroiodide |
Formule moléculaire |
C11H13IN4 |
Poids moléculaire |
328.15 g/mol |
Nom IUPAC |
1-amino-2-naphthalen-1-ylguanidine;hydroiodide |
InChI |
InChI=1S/C11H12N4.HI/c12-11(15-13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,13H2,(H3,12,14,15);1H |
Clé InChI |
BNIKLVFYFUZMGB-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2N/C(=N\[NH3+])/N.[I-] |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C(N)NN.I |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=N[NH3+])N.[I-] |
Synonymes |
1-Amino-3-(1-naphthyl)guanidine hydroiodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



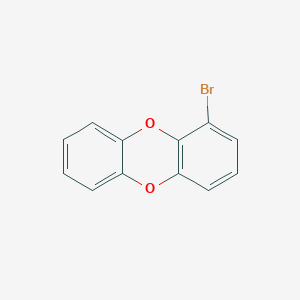
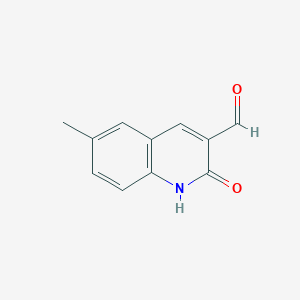
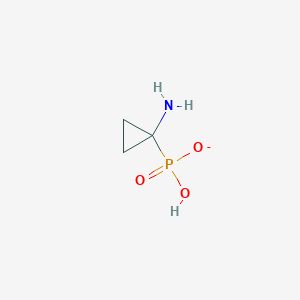

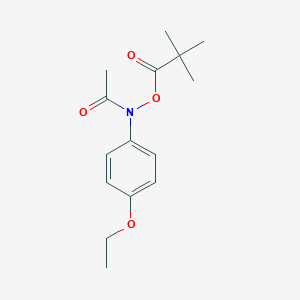
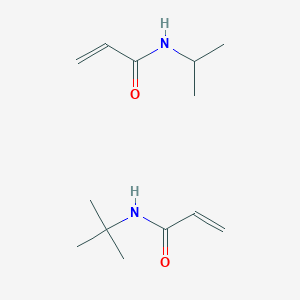
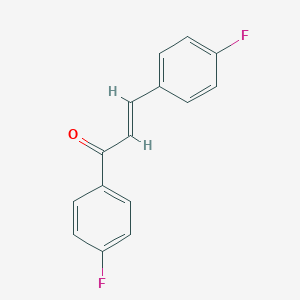

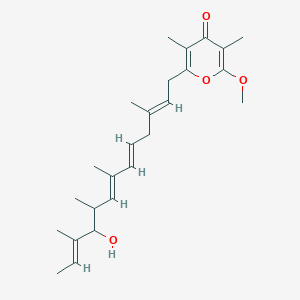
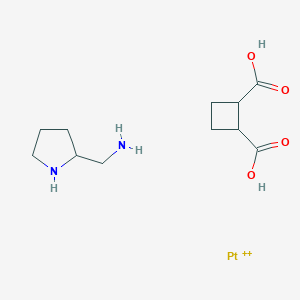
![4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B11342.png)
